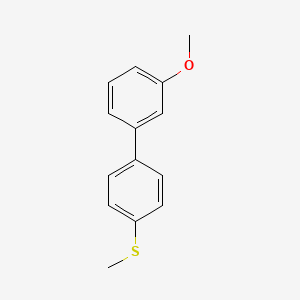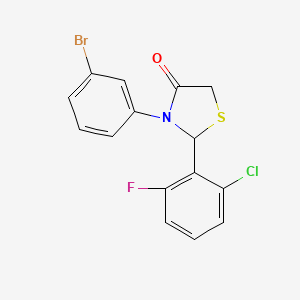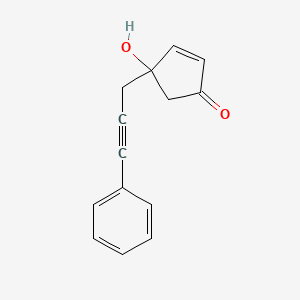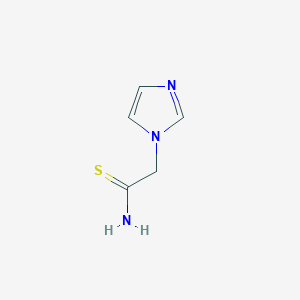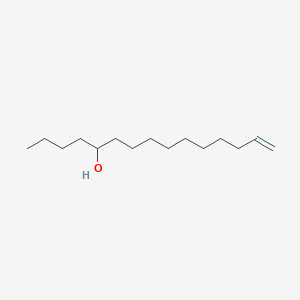![molecular formula C24H28N2S4 B12582601 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene CAS No. 223800-33-7](/img/structure/B12582601.png)
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene is an organic compound with the molecular formula C28H32N2S4 This compound is characterized by its unique structure, which includes two pyridyl groups attached to a benzene ring, each substituted with methylthiomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-bis(methylthiomethyl)-4-pyridyl derivatives.
Coupling Reaction: These derivatives are then coupled with a benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) and require specific solvents like toluene or dimethylformamide (DMF). The temperature and reaction time vary depending on the specific protocol used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or benzene ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(methylthio)benzene: A simpler analog with only methylthio groups attached to the benzene ring.
1,4-Bis(methylthiomethyl)benzene: Similar structure but lacks the pyridyl groups.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Contains pyridyl groups but with different substituents.
Uniqueness
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene is unique due to the presence of both pyridyl and methylthiomethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds.
Properties
CAS No. |
223800-33-7 |
|---|---|
Molecular Formula |
C24H28N2S4 |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
4-[4-[2,6-bis(methylsulfanylmethyl)pyridin-4-yl]phenyl]-2,6-bis(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C24H28N2S4/c1-27-13-21-9-19(10-22(25-21)14-28-2)17-5-7-18(8-6-17)20-11-23(15-29-3)26-24(12-20)16-30-4/h5-12H,13-16H2,1-4H3 |
InChI Key |
GPXIWKUAVIHMEH-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC(=CC(=N1)CSC)C2=CC=C(C=C2)C3=CC(=NC(=C3)CSC)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


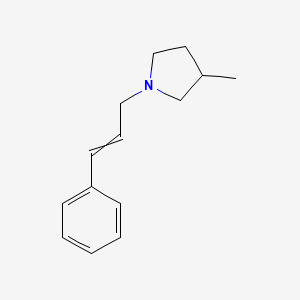
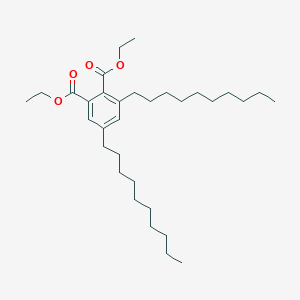
![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
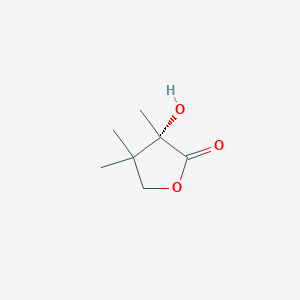
![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)
